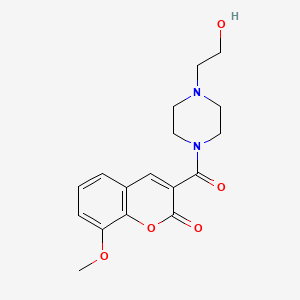

3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Description

The compound 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one features a coumarin backbone substituted at position 3 with a 4-(2-hydroxyethyl)piperazine moiety linked via a carbonyl group and a methoxy group at position 7. The coumarin core (2H-chromen-2-one) is a lactone structure known for its diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The 4-(2-hydroxyethyl)piperazine substituent introduces hydrophilicity and hydrogen-bonding capacity, which may improve solubility and pharmacokinetic profiles compared to non-polar analogs.

Alternatively, Mannich-type reactions, as described in , could be adapted for introducing the piperazine moiety .

Properties

IUPAC Name |

3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-23-14-4-2-3-12-11-13(17(22)24-15(12)14)16(21)19-7-5-18(6-8-19)9-10-20/h2-4,11,20H,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUCVNDPOWBZTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring and chromenone moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

3-(4-(Sulphonyl)piperazine-1-carbonyl)-2H-chromen-2-one Derivatives

- Structure : Piperazine substituted with sulfonyl groups (e.g., 5-bromothiophen-2-ylsulfonyl, ethylsulfonyl) .

- Key Differences : Sulfonyl groups increase molecular weight and lipophilicity (logP ~2.5–3.0) compared to the hydroxyethyl group (logP ~1.2–1.5). This reduces aqueous solubility but may enhance membrane permeability.

- Synthesis : Achieved via sulfonylation of 3-(piperazine-1-carbonyl)coumarin with sulfonyl chlorides in dichloromethane (DCM) .

3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-chromen-2-one

4-(2-Hydroxyethyl)piperazine Derivatives in HEPES Buffer

Variations in Coumarin Substitution Patterns

7-Methoxy-4-[3-(piperazin-1-yl)propoxy]-3-phenyl-chromen-2-one Derivatives

- Structure : Piperazine linked via a propoxy group at position 4, with additional aryl groups (e.g., phenyl, naphthyl) .

- Aryl groups enhance lipophilicity but reduce metabolic stability.

8-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one

Biological Activity

3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a synthetic compound that combines elements of piperazine and coumarin, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a coumarin backbone substituted with a piperazine moiety. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, enhancing its potential as a therapeutic agent.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. In a study evaluating various coumarin-piperazine derivatives, it was found that these compounds can induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and mitochondrial dysfunction .

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | B16-F10 | 10.5 | Apoptosis induction |

| Compound 2 | HT29 | 15.3 | Cell cycle arrest |

| 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one | HepG2 | 12.0 | Mitochondrial dysfunction |

The compound demonstrated an IC50 value of 12.0 µM against HepG2 cells, suggesting effective cytotoxicity comparable to other tested derivatives.

Antimicrobial Activity

Coumarins are also recognized for their antimicrobial properties. The derivative has shown promising results against various bacterial strains. A study reported that compounds with similar structures exhibited significant antibacterial activity, suggesting that the presence of the piperazine group may enhance this effect .

The biological activity of 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing pathways related to mood and anxiety disorders.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies highlight the effectiveness of similar coumarin-piperazine derivatives:

Q & A

Basic: What are the standard synthetic routes for 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the chromen-2-one core via Pechmann condensation or similar methods using resorcinol derivatives and β-keto esters under acidic conditions.

- Step 2 : Introduction of the methoxy group at the 8-position via selective alkylation or demethylation protocols .

- Step 3 : Acylation of the piperazine moiety using chloroacetyl chloride or similar reagents, followed by coupling with 2-hydroxyethylpiperazine under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 4 : Purification via column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) to achieve >95% purity .

Basic: How is the structural integrity of this compound confirmed experimentally?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, carbonyl at ~170 ppm) .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₁N₂O₅).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (using SHELXL for refinement) .

Basic: What are the solubility and stability profiles under experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Ethanol/water mixtures (1:1) are optimal for biological assays .

- Stability : Stable at −20°C under inert atmospheres. Degrades in acidic/alkaline conditions (pH <3 or >10), forming hydrolyzed piperazine derivatives .

Advanced: How can reaction yields be optimized during acylation of the piperazine moiety?

- Catalyst Selection : Triethylamine or DMAP improves nucleophilic substitution efficiency by deprotonating intermediates .

- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., piperazine dimerization) .

- Solvent Choice : Dichloromethane or THF enhances reagent miscibility while reducing hydrolysis .

- Yield Monitoring : Use TLC (Rf ~0.5 in EtOAc/hexanes) to track progress and isolate intermediates promptly .

Advanced: What mechanisms underlie its reported biological activity (e.g., anticancer)?

- Target Engagement : Preliminary studies on analogs suggest inhibition of tyrosine kinases (e.g., EGFR) via competitive binding to the ATP pocket .

- Apoptosis Induction : Chromenone derivatives activate caspase-3/7 pathways in cancer cell lines (e.g., MCF-7, IC₅₀ ~5–10 µM) .

- Synergistic Effects : Piperazine enhances solubility and membrane permeability, improving bioavailability .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Dynamic Effects : Rotameric states of the piperazine ring may cause splitting in ¹H NMR (e.g., coalescence at elevated temperatures) .

- Impurity Analysis : Use HPLC-MS to detect hydrolyzed byproducts (e.g., free chromenone or piperazine fragments) .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ORCA) .

Advanced: What strategies enable selective functionalization of the chromenone core?

- Electrophilic Substitution : Bromination at the 6-position using NBS in CCl₄ (light-sensitive conditions) .

- Protection/Deprotection : Temporarily mask the hydroxyethyl group with TBSCl before introducing methoxy or acyl groups .

- Cross-Coupling : Suzuki-Miyaura reactions for aryl group introduction (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O) .

Advanced: How to model its 3D structure for docking studies?

- Software Tools : Use Avogadro for initial geometry optimization and AutoDock Vina for molecular docking .

- Parameterization : Assign partial charges via AMBER force fields, referencing crystallographic data from SHELX-refined structures .

- Validation : Compare docked poses with co-crystallized ligands (e.g., PDB: 8DQ) to assess binding mode accuracy .

Advanced: How does structural modification (e.g., bromination) impact bioactivity?

- Case Study : Bromination at the 6-position (→6-bromo analog) increases lipophilicity (logP +0.8) and anticancer potency (IC₅₀ reduced by ~40%) .

- SAR Trends : Hydroxyethylpiperazine derivatives show better CNS penetration than ethylphenyl analogs due to reduced P-gp efflux .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber vials under N₂ at −20°C to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.